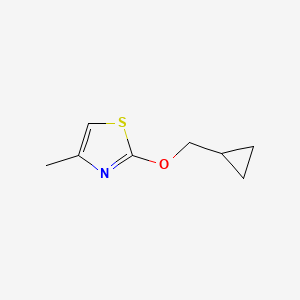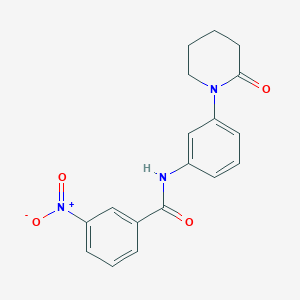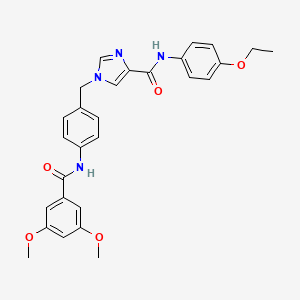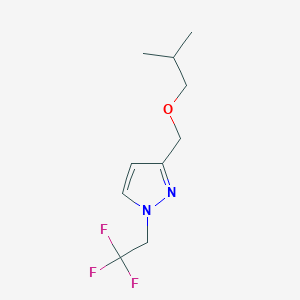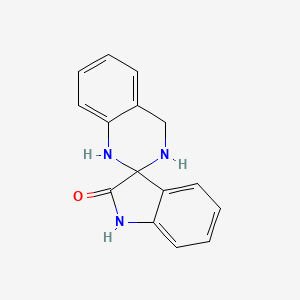![molecular formula C20H23N5O4 B2518058 8-(3,4-dimethoxyphenethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 900276-58-6](/img/structure/B2518058.png)
8-(3,4-dimethoxyphenethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "8-(3,4-dimethoxyphenethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" is a derivative of imidazo[2,1-f]purine, which is a class of compounds known for their biological activity, particularly as adenosine receptor antagonists. These compounds contain a xanthine core and are of interest due to their potential therapeutic applications, including antidepressant and anxiolytic effects .
Synthesis Analysis
The synthesis of imidazo[2,1-f]purine derivatives typically involves the formation of the imidazo[2,1-f]purine core followed by various substitutions at specific positions to enhance biological activity and selectivity. For instance, the synthesis of 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones has been described as potent and selective A(3) adenosine receptor antagonists . Another approach involves intramolecular alkylation to obtain different derivatives, as seen in the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones . These methods highlight the versatility in synthesizing various imidazo[2,1-f]purine derivatives.
Molecular Structure Analysis
The molecular structure of imidazo[2,1-f]purine derivatives is crucial for their interaction with biological targets. Docking and 3D-QSAR studies have been used to investigate the binding disposition of these compounds to the A(3) adenosine receptor, which is essential for their antagonistic activity . Similarly, the presence of a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system has been shown to be essential for receptor affinity and selectivity, particularly towards serotoninergic and dopaminergic receptors .
Chemical Reactions Analysis
The chemical reactivity of imidazo[2,1-f]purine derivatives is influenced by the substituents on the purine core. These substituents can modulate the compound's interaction with various receptors and enzymes. For example, arylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4-diones have been evaluated for their affinity for serotonin and dopamine receptors, indicating a spectrum of receptor activities based on the chemical modifications . Fluorinated arylpiperazinylalkyl derivatives have also been studied, revealing their significance in providing lead compounds for antidepressant and/or anxiolytic applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[2,1-f]purine derivatives, such as lipophilicity and metabolic stability, are important for their pharmacokinetic profile. These properties have been assessed using techniques like micellar electrokinetic chromatography (MEKC) and human liver microsomes (HLM) models. Such studies are crucial for understanding the compound's behavior in biological systems and for optimizing its therapeutic potential . The modifications at various positions on the imidazo[2,1-f]purine core can significantly affect these properties, thereby influencing the compound's bioavailability and efficacy.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
A study outlined the synthesis of a series of derivatives related to this compound, emphasizing their potent ligand properties for the 5-HT(1A) receptor. Preliminary pharmacological evaluation indicated potential anxiolytic and antidepressant activities, comparable to established drugs like Diazepam and Imipramine, suggesting these compounds' significance in future psychiatric and neurological disorder treatments (Zagórska et al., 2009).
Receptor Affinity and Molecular Studies
Further research expanded on the structure-activity relationships and molecular docking studies of these derivatives. Specific modifications at the 7-position of the imidazo[2,1-f]purine-2,4-dione system were found to be critical for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors. Selected derivatives showed potential as anxiolytics and antidepressants, highlighting the importance of these compounds in developing new therapeutic agents (Zagórska et al., 2015).
Biological Evaluation of Derivatives
Another study focused on the synthesis and biological evaluation of fluorinated derivatives of this compound class, identifying potent ligands for serotonin receptors with additional inhibitory activities against specific phosphodiesterases. These findings underscore the potential of these compounds in antidepressant and anxiolytic applications, with one compound, in particular, showing greater potency than reference drugs in animal models (Zagórska et al., 2016).
Antiviral Activity
In an earlier study, derivatives were synthesized with a focus on antiviral activity. Moderate activity against rhinoviruses at non-toxic dosage levels was observed, indicating the potential of these compounds in treating viral infections (Kim et al., 1978).
properties
IUPAC Name |
6-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-12-11-25-16-17(22(2)20(27)23(3)18(16)26)21-19(25)24(12)9-8-13-6-7-14(28-4)15(10-13)29-5/h6-7,10-11H,8-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHVPDJWVXIOHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCC4=CC(=C(C=C4)OC)OC)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B2517977.png)
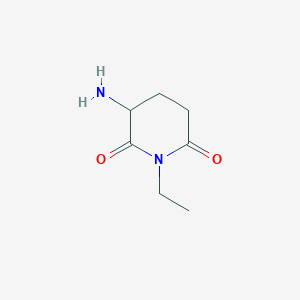
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2517980.png)
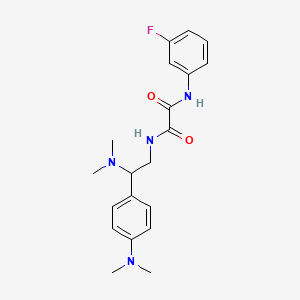
![(2Z)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2517982.png)
![3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2517983.png)
![N-(4-isopropylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2517984.png)
![N-(2-Pyrazol-1-yl-2-thiophen-3-ylethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2517985.png)
![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2517986.png)
